molecular formula C11H13FO2 B7861722 3-(5-Fluoro-2-methylphenyl)oxolan-3-ol

3-(5-Fluoro-2-methylphenyl)oxolan-3-ol

Cat. No.: B7861722
M. Wt: 196.22 g/mol
InChI Key: HVIYZDHVIZOCQD-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative characterized by a hydroxyl group at position 3 of the oxolane ring and a 5-fluoro-2-methylphenyl substituent.

The compound’s synthesis likely involves strategies similar to those for other oxolan-3-ol derivatives, such as cyclization of diols or functionalization of preformed oxolane rings. For example, details the synthesis of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol via dehydration–cyclization reactions, suggesting analogous methods could apply to introduce the 5-fluoro-2-methylphenyl group . Fluorine’s electronegativity and the methyl group’s lipophilicity may enhance metabolic stability and membrane permeability, making this compound of interest in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYZDHVIZOCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(5-Fluoro-2-methylphenyl)oxolan-3-ol with structurally related oxolane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
This compound* C₁₀H₁₁FO₂ ~182 (calculated) 5-Fluoro-2-methylphenyl, -OH Pharmaceuticals (inferred)
3-(Oxiran-2-ylmethyl)oxolan-3-ol C₇H₁₂O₃ 144.17 Oxiran-2-ylmethyl, -OH Chemical intermediates
3-(Prop-2-en-1-yl)oxolan-3-ol Allyl group, -OH Synthetic building block
Clofarabine C₁₀H₁₁ClFN₅O₃ 303.68 Purine base, -F, -Cl Antitumor agent
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol hydrate C₁₀H₁₅N₅O₄ 269.3 Purine base, hydroxymethyl Antiviral research

Key Observations:

Substituent Effects: The 5-fluoro-2-methylphenyl group in the target compound contrasts with the purine bases in clofarabine and related nucleoside analogs. This substitution eliminates direct hydrogen-bonding interactions critical for nucleic acid targeting but may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility: The allyl-substituted oxolan-3-ol () highlights the versatility of oxolane rings in accommodating diverse substituents.

The target compound’s fluorophenyl group could similarly modulate enzyme inhibition but with distinct selectivity profiles .

Physicochemical Properties :

  • The hydroxymethyl group in ’s compound enhances water solubility, whereas the 5-fluoro-2-methylphenyl substituent likely reduces it, favoring lipid-rich environments. This trade-off is critical for drug design .

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